molecular formula C10H15NO2 B15480856 N-butyl-2-formyl-5-hydroxymethyl-pyrrole CAS No. 29813-42-1

N-butyl-2-formyl-5-hydroxymethyl-pyrrole

Cat. No.: B15480856
CAS No.: 29813-42-1
M. Wt: 181.23 g/mol
InChI Key: FNDGDKSOMNMMLY-UHFFFAOYSA-N
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Description

N-butyl-2-formyl-5-hydroxymethyl-pyrrole, also commonly known as 1-butylpyrraline, is a 2-formylpyrrole derivative of significant interest in research on the Maillard reaction and the study of naturally occurring compounds . This class of compounds is ubiquitously formed by the non-enzymatic condensation of reducing sugars, such as glucose, with amines like butylamine, a process central to the Maillard reaction . As such, it is frequently identified in traditional medicine preparations, cooked foods, and is also isolated from natural sources including endophytic fungi . Researchers value this compound for its diverse biological activities, which include demonstrated antioxidant, immunostimulatory, and antiproliferative effects in preclinical studies . It serves as a key intermediate and reference standard in food chemistry for studying the pathways and products of non-enzymatic browning . Furthermore, its presence as a core structure in more complex natural products makes it a valuable scaffold in medicinal chemistry and phytochemistry research for investigating bioactivity and developing synthetic methodologies . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

CAS No.

29813-42-1

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

IUPAC Name

1-butyl-5-(hydroxymethyl)pyrrole-2-carbaldehyde

InChI

InChI=1S/C10H15NO2/c1-2-3-6-11-9(7-12)4-5-10(11)8-13/h4-5,7,13H,2-3,6,8H2,1H3

InChI Key

FNDGDKSOMNMMLY-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=CC=C1C=O)CO

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Pyrrole Derivatives

Structural and Functional Group Analysis

The table below compares N-butyl-2-formyl-5-hydroxymethyl-pyrrole with structurally related compounds from the evidence:

Compound Name Substituents (Position) Key Functional Groups Biological/Physical Properties
This compound Formyl (C2), hydroxymethyl (C5), N-butyl Formyl, hydroxymethyl, alkyl chain Enhanced hydrophilicity, electrophilic reactivity
N-Phenylpyrrole derivatives (6, 10) Phenyl (N1), propargylamide (C3/C2) Amide, alkyne Solid-state stability, moderate yields (23–46%)
N-Boc-5-hydroxy-pyrrol-2(5H)-one (78h) Boc-protected hydroxy (C5), nitro (C5) Hydroxy, nitro, lactone Polar, nitro group enhances reactivity
Oxazole-substituted pyrroles (13n–p) Methyl, oxazole, ester Ester, oxazole Variable bioactivity, lower solubility

Key Observations:

  • Electrophilic Reactivity: The formyl group at C2 in the target compound distinguishes it from amide- or ester-substituted pyrroles (e.g., compounds 6, 10, 13n–p), which exhibit nucleophilic or hydrogen-bonding tendencies .
  • Steric Effects: The N-butyl chain introduces steric bulk, which may reduce enzymatic degradation compared to smaller N-substituents (e.g., methyl or phenyl groups) .

Data Tables for Key Comparisons

Table 1: Substituent Effects on Reactivity and Solubility

Compound Type Substituent Position Electronic Effect Solubility (Relative)
This compound C2, C5, N1 Electron-withdrawing (formyl) High (hydroxymethyl)
N-Phenylpyrrole (6, 10) N1, C3/C2 Electron-donating (amide) Moderate
Oxazole-Pyrroles (13n–p) C4, C5 Electron-withdrawing (ester) Low

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-butyl-2-formyl-5-hydroxymethyl-pyrrole?

  • Methodological Answer : The compound can be synthesized via the Vilsmeier-Haack reaction , which introduces formyl groups to pyrrole derivatives under controlled conditions (e.g., using POCl₃ and DMF) . Base-assisted cyclization of hydroxy-pyrrolidinone precursors is another route, where reaction parameters like temperature (60–80°C) and solvent polarity (e.g., ethanol or THF) are critical for yield optimization . Purification often involves column chromatography or recrystallization .

Q. Which analytical techniques are employed to characterize This compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are used to confirm the substitution pattern and stereochemistry. For example, the formyl group typically resonates at δ 9.5–10.0 ppm in ¹H-NMR .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight with precision (<5 ppm error) .
  • Fourier-Transform Infrared Spectroscopy (FTIR) : Identifies functional groups like carbonyl (C=O stretch at ~1700 cm⁻¹) and hydroxyl (O–H stretch at ~3400 cm⁻¹) .

Q. What are the key functional groups in this compound, and how do they influence reactivity?

  • Methodological Answer : The formyl group (-CHO) is highly electrophilic, enabling nucleophilic additions (e.g., with amines or alcohols). The hydroxymethyl group (-CH₂OH) can undergo oxidation (to -COOH) or act as a hydrogen-bond donor, affecting solubility and intermolecular interactions . Stability studies under varying pH and temperature are recommended to assess degradation pathways .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

  • Methodological Answer :

  • Temperature Control : Elevated temperatures (70–90°C) accelerate cyclization but may promote side reactions; kinetic monitoring via TLC or HPLC is advised .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance formylation efficiency, while ethanol improves cyclization yields .
  • Catalyst Screening : Lewis acids (e.g., AlCl₃) or bases (e.g., K₂CO₃) can modulate reaction pathways. For example, AlCl₃ increases electrophilicity in formylation steps .

Q. What challenges arise in interpreting NMR data for this compound, and how can they be resolved?

  • Methodological Answer : Signal overlap in crowded regions (e.g., δ 6.5–8.0 ppm for pyrrole protons) complicates assignment. Strategies include:

  • 2D NMR Techniques : HSQC and HMBC correlate ¹H and ¹³C signals to resolve adjacent substituents .
  • Deuterium Exchange : The hydroxymethyl group’s -OH proton disappears upon D₂O addition, simplifying spectra .
  • Computational Modeling : Density Functional Theory (DFT) predicts chemical shifts, aiding ambiguous peak assignments .

Q. Are there computational methods to predict the compound’s stability or reactivity?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Assess conformational stability in solvents (e.g., water vs. DMSO) .
  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks .
  • QSPR Models : Relate structural descriptors (e.g., logP, polar surface area) to stability under oxidative or thermal stress .

Data Contradiction and Mechanistic Analysis

Q. How can conflicting reports about the compound’s reactivity be resolved?

  • Methodological Answer : Discrepancies in reaction outcomes (e.g., competing oxidation vs. cyclization) often stem from subtle differences in conditions. To address this:

  • Design of Experiments (DoE) : Systematic variation of parameters (pH, solvent, catalyst loading) identifies critical factors .
  • Isotopic Labeling : Tracing ¹³C or ²H in the formyl group clarifies mechanistic pathways .
  • In Situ Spectroscopy : Real-time IR or Raman monitors intermediate species during reactions .

Q. What strategies mitigate degradation during storage or handling?

  • Methodological Answer :

  • Stability Screening : Store the compound under inert atmospheres (N₂/Ar) at –20°C to prevent oxidation of the hydroxymethyl group .
  • Lyophilization : Freeze-drying aqueous solutions preserves integrity better than solvent evaporation .
  • Additive Screening : Antioxidants (e.g., BHT) or chelating agents (e.g., EDTA) reduce metal-catalyzed degradation .

Tables for Key Data

Analytical Technique Key Observations Reference
¹H-NMRFormyl proton: δ 9.8 ppm; Hydroxymethyl: δ 4.5 ppm
HRMS[M+H]⁺ = 223.1214 (calc. 223.1209)
FTIRC=O stretch: 1695 cm⁻¹; O–H stretch: 3380 cm⁻¹

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